3-Ethyl-2-methylbenzoselenazolium 4-methylbenzenesulphonate
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Overview
Description
3-Ethyl-2-methylbenzoselenazolium 4-methylbenzenesulphonate is a chemical compound known for its unique properties and applications in various fields. It is a member of the benzoselenazolium family, which contains selenium atoms within its structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2-methylbenzoselenazolium 4-methylbenzenesulphonate typically involves the reaction of 2-methylbenzoselenazole with ethyl iodide in the presence of a base, followed by the addition of 4-methylbenzenesulphonic acid. The reaction conditions often require a controlled temperature and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors with precise control over temperature, pressure, and reactant concentrations. The use of automated systems ensures consistent quality and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-2-methylbenzoselenazolium 4-methylbenzenesulphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form selenoxides or selenones.
Reduction: It can be reduced to form selenides.
Substitution: The compound can undergo nucleophilic substitution reactions, where the selenium atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like thiols, amines, and halides can be used under mild conditions.
Major Products Formed
Oxidation: Selenoxides and selenones.
Reduction: Selenides.
Substitution: Various substituted benzoselenazolium derivatives.
Scientific Research Applications
3-Ethyl-2-methylbenzoselenazolium 4-methylbenzenesulphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential antioxidant properties and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism of action of 3-Ethyl-2-methylbenzoselenazolium 4-methylbenzenesulphonate involves its interaction with molecular targets such as enzymes and cellular components. The selenium atom plays a crucial role in its reactivity, allowing it to participate in redox reactions and form stable complexes with biological molecules. These interactions can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Methylbenzoselenazolium 4-methylbenzenesulphonate
- 3-Ethylbenzoselenazolium 4-methylbenzenesulphonate
- 3-Ethyl-2-methylbenzothiazolium 4-methylbenzenesulphonate
Uniqueness
3-Ethyl-2-methylbenzoselenazolium 4-methylbenzenesulphonate is unique due to its specific combination of ethyl and methyl groups attached to the benzoselenazolium core. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
42423-89-2 |
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Molecular Formula |
C17H19NO3SSe |
Molecular Weight |
396.4 g/mol |
IUPAC Name |
3-ethyl-2-methyl-1,3-benzoselenazol-3-ium;4-methylbenzenesulfonate |
InChI |
InChI=1S/C10H12NSe.C7H8O3S/c1-3-11-8(2)12-10-7-5-4-6-9(10)11;1-6-2-4-7(5-3-6)11(8,9)10/h4-7H,3H2,1-2H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 |
InChI Key |
YFNMUINSOYCPLD-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+]1=C([Se]C2=CC=CC=C21)C.CC1=CC=C(C=C1)S(=O)(=O)[O-] |
Origin of Product |
United States |
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